molecular formula C16H9ClF5N B14365785 1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride CAS No. 90382-20-0

1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride

Katalognummer: B14365785
CAS-Nummer: 90382-20-0
Molekulargewicht: 345.69 g/mol
InChI-Schlüssel: SAGGWCDWGPYBOQ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-based heterocyclic aromatic compound, known for its wide range of applications in medicinal and industrial chemistry . The compound’s structure includes a quinoline ring system substituted with a pentafluorophenylmethyl group, making it unique and potentially useful in various scientific fields.

Vorbereitungsmethoden

The synthesis of 1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride typically involves the reaction of quinoline derivatives with pentafluorobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication process, which is a common mechanism for its anticancer activity. Additionally, the pentafluorophenyl group enhances the compound’s binding affinity to specific proteins, leading to inhibition of enzymatic activity .

Vergleich Mit ähnlichen Verbindungen

1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride can be compared with other quinoline derivatives such as:

The presence of the pentafluorophenyl group in this compound makes it unique, as it enhances the compound’s chemical stability and binding affinity to biological targets, distinguishing it from other quinoline derivatives .

Eigenschaften

CAS-Nummer

90382-20-0

Molekularformel

C16H9ClF5N

Molekulargewicht

345.69 g/mol

IUPAC-Name

1-[(2,3,4,5,6-pentafluorophenyl)methyl]quinolin-1-ium;chloride

InChI

InChI=1S/C16H9F5N.ClH/c17-12-10(13(18)15(20)16(21)14(12)19)8-22-7-3-5-9-4-1-2-6-11(9)22;/h1-7H,8H2;1H/q+1;/p-1

InChI-Schlüssel

SAGGWCDWGPYBOQ-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=[N+]2CC3=C(C(=C(C(=C3F)F)F)F)F.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.